

Spectroscopic Profile of 4-Pentylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **4-Pentylbenzaldehyde**

Cat. No.: **B1294691**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Pentylbenzaldehyde** ($C_{12}H_{16}O$), a valuable intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **4-Pentylbenzaldehyde** are not widely published, a reliable prediction of its 1H and ^{13}C NMR spectra can be derived from the analysis of structurally similar compounds, including benzaldehyde and its 4-substituted derivatives.

Predicted 1H NMR Data ($CDCl_3$, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pentyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.97	Singlet	1H	Aldehyde (-CHO)
~7.80	Doublet	2H	Aromatic (ortho to -CHO)
~7.35	Doublet	2H	Aromatic (meta to -CHO)
~2.68	Triplet	2H	Benzylidic (-CH ₂)
~1.65	Multiplet	2H	-CH ₂ -
~1.34	Multiplet	4H	-CH ₂ -CH ₂ -
~0.90	Triplet	3H	Terminal (-CH ₃)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~192.1	Aldehyde Carbonyl (C=O)
~149.5	Aromatic (C-CH ₂ -)
~134.5	Aromatic (C-CHO)
~129.8	Aromatic (CH, meta to -CHO)
~129.5	Aromatic (CH, ortho to -CHO)
~36.2	Benzylidic (-CH ₂)
~31.5	-CH ₂ -
~31.0	-CH ₂ -
~22.5	-CH ₂ -
~14.0	Terminal (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Pentylbenzaldehyde** is characterized by the prominent absorption bands of the aldehyde and the substituted benzene ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955-2850	Strong	C-H stretch (Aliphatic)
~2820, ~2720	Medium	C-H stretch (Aldehyde)
~1705	Strong	C=O stretch (Aldehyde)
~1605, ~1575	Medium	C=C stretch (Aromatic)
~830	Strong	C-H bend (p-disubstituted)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Pentylbenzaldehyde** is expected to show a distinct fragmentation pattern, useful for confirming the molecular weight and structure.

m/z	Relative Intensity	Assignment
176	Moderate	[M] ⁺ (Molecular Ion)
175	High	[M-H] ⁺
147	Moderate	[M-C ₂ H ₅] ⁺
119	High	[M-C ₄ H ₉] ⁺ (loss of butyl radical)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Pentylbenzaldehyde** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 400 MHz spectrometer. For ^1H NMR, 16-32 scans are typically accumulated, while for ^{13}C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

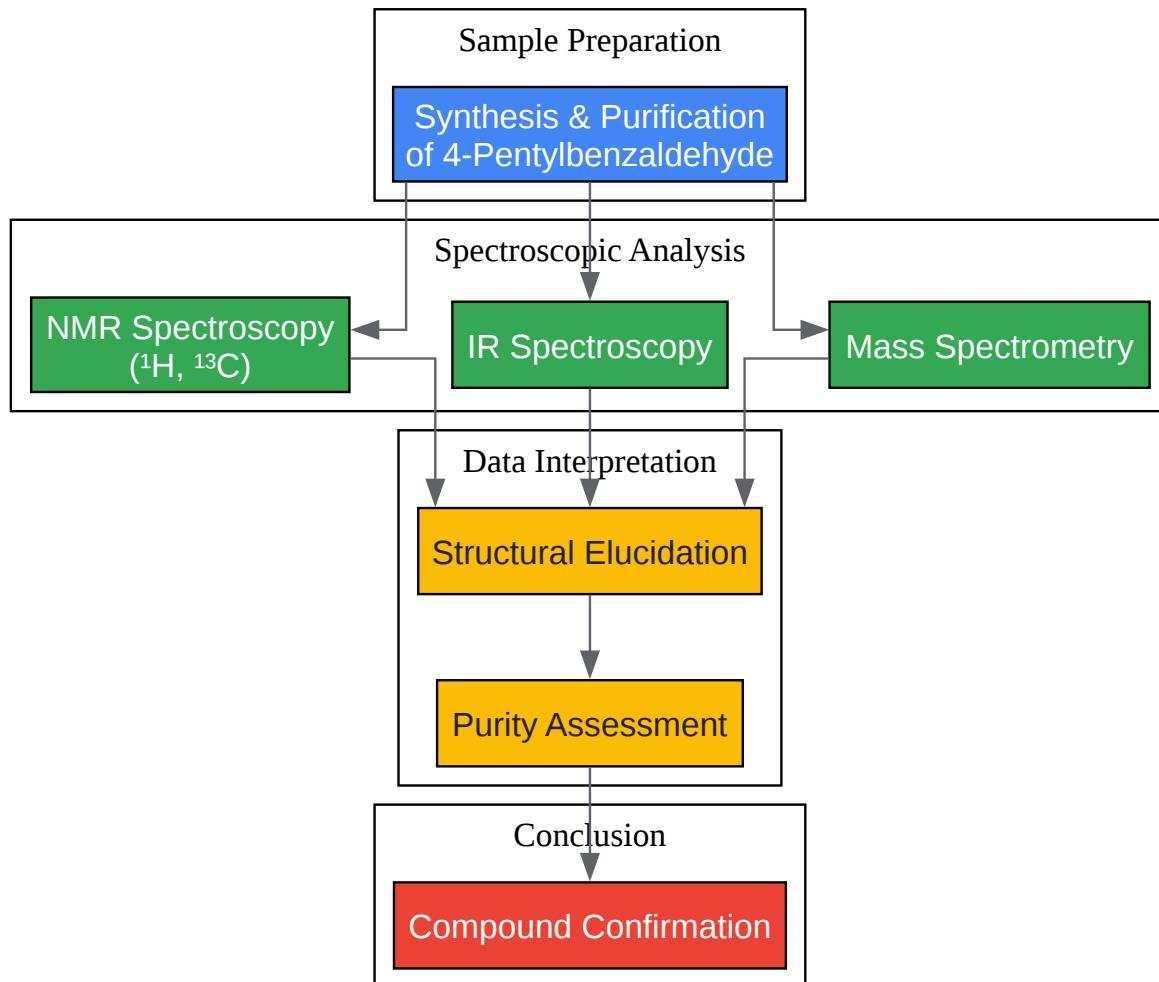
An Attenuated Total Reflectance (ATR) IR spectrum can be obtained by placing a small amount of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.^[1] The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer. A standard EI energy of 70 eV is used to induce fragmentation.

Spectroscopic Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Pentylbenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 500 MHz, D_2O , predicted) (HMDB0029686) [hmdb.ca]
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